N-Diazoacetylglycine isopropylamide

Description

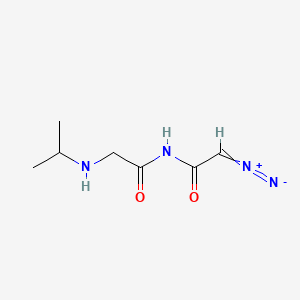

N-Diazoacetylglycine isopropylamide is a synthetic organic compound characterized by a diazoacetyl group (-N₂CO-) attached to the amino group of glycine, which is further functionalized with an isopropylamide moiety. This structure confers unique reactivity due to the diazo group, which is known for its participation in cycloaddition reactions and photochemical applications.

Properties

CAS No. |

52819-98-4 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

N-(2-diazoacetyl)-2-(propan-2-ylamino)acetamide |

InChI |

InChI=1S/C7H12N4O2/c1-5(2)9-3-6(12)11-7(13)4-10-8/h4-5,9H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

QQWSUUVKQZGZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(=O)NC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine isopropylamide typically involves the reaction of glycine derivatives with diazoacetyl compounds. One common method is the reaction of glycine isopropylamide with diazoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine isopropylamide undergoes several types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or peracids.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-Diazoacetylglycine isopropylamide has several scientific research applications, including:

Medicine: Research is ongoing to explore its potential as an antimetastatic agent in cancer therapy.

Industry: It is used in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-Diazoacetylglycine isopropylamide involves the interaction of the diazo group with biological molecules. In cancer cells, it is believed to induce DNA damage, leading to the activation of repair pathways and ultimately inhibiting cell proliferation . The compound may also interfere with the detachment of tumor cells from the primary site, preventing metastasis .

Comparison with Similar Compounds

Ethanolamide Analogs (e.g., Palmitoyl N-Isopropylamide and N-Palmitoyl Taurine)

Ethanolamide derivatives, such as palmitoyl N-isopropylamide and N-palmitoyl taurine, share functional similarities with N-diazoacetylglycine isopropylamide in their amide linkages and lipophilic alkyl chains. However, critical differences include:

| Property | This compound | Palmitoyl N-Isopropylamide | N-Palmitoyl Taurine |

|---|---|---|---|

| Key Functional Group | Diazoacetyl (-N₂CO-) | Hydroxyl-free ethanolamide | Sulfonic acid (taurine) |

| Procoagulant Activity | Not reported | Low (due to lack of hydroxyl) | Low |

| Reactivity | High (diazo group) | Moderate | Moderate |

Evidence from ethanolamide studies () highlights that the absence of a hydroxyl group in palmitoyl N-isopropylamide and N-palmitoyl taurine correlates with reduced thrombin generation. This suggests that this compound’s diazo group may confer distinct biochemical interactions, though direct anticoagulant/procoagulant data are unavailable.

Anthranilic Acid Isopropylamide

Anthranilic acid isopropylamide, a structurally related amide, differs in its aromatic amino-benzoic acid backbone. Key contrasts include:

Anthranilic acid isopropylamide’s safety data () emphasize acute health risks (skin irritation, respiratory discomfort) and mandatory protective measures (gloves, ventilation).

Functional Group-Driven Reactivity

- Diazoacetyl Group : Enhances photochemical and thermal reactivity, making the compound suitable for crosslinking or labeling applications.

- Aromatic Amides : Anthranilic acid derivatives demonstrate stability under standard conditions but lack the diazo group’s synthetic versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.